Bromure de pancuronium

Vue d'ensemble

Description

Pancuronium is a bis-quaternary steroid that functions as a non-depolarizing neuromuscular blocking agent. It is primarily used as an adjunct to general anesthesia to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . Pancuronium is more potent than curare but has less effect on the circulatory system and histamine release .

Mécanisme D'action

Target of Action

Pancuronium bromide primarily targets the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, facilitating muscle contraction .

Mode of Action

Pancuronium bromide acts as a competitive antagonist to acetylcholine, a neurotransmitter that binds to nicotinic acetylcholine receptors . By competing with acetylcholine for these receptors, pancuronium bromide prevents acetylcholine from binding, thereby inhibiting the transmission of nerve impulses at the neuromuscular junction . This results in muscle relaxation and paralysis .

Biochemical Pathways

The primary biochemical pathway affected by pancuronium bromide is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the neuromuscular junction, pancuronium bromide inhibits the transmission of nerve impulses to the muscles, preventing muscle contraction .

Pharmacokinetics

Due to its poor lipid solubility, its volume of distribution is nearly equivalent to the circulating plasma volume . It is metabolized in the liver and excreted via the renal and biliary routes .

Result of Action

The primary result of pancuronium bromide’s action is muscle relaxation and paralysis . This is achieved by inhibiting the transmission of nerve impulses to the muscles, which prevents muscle contraction . This makes pancuronium bromide particularly useful in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .

Action Environment

The action of pancuronium bromide can be influenced by various environmental factors. For instance, its effects may be enhanced or reduced by certain medications. Additionally, its clearance can be reduced in individuals with renal failure or in the elderly . It’s also worth noting that the onset and duration of its action can be influenced by the dosage administered .

Applications De Recherche Scientifique

Anesthesia

Pancuronium bromide is widely utilized in anesthesia to achieve muscle relaxation, which is crucial for surgical procedures. It allows for controlled intubation and optimal surgical conditions by providing a deep neuromuscular block without the cardiovascular side effects associated with some other agents. Its advantages include:

- Minimal Cardiovascular Effects : Unlike some neuromuscular blockers, pancuronium does not cause significant histamine release or hypotension, making it safer for patients with cardiovascular instability .

- Duration of Action : Pancuronium has a longer duration of action compared to depolarizing agents like succinylcholine, which can be beneficial in surgeries requiring extended muscle relaxation .

Intensive Care Unit (ICU) Management

In the ICU, pancuronium bromide is often employed to facilitate mechanical ventilation in patients who are unable to maintain adequate respiratory function. Specific applications include:

- Management of Status Asthmaticus : Pancuronium can help relax accessory muscles of respiration, reducing oxygen demand and allowing time for bronchodilator therapy to take effect .

- Severe Neuromuscular Disorders : It is used in patients with conditions like severe tetanus or status epilepticus where muscle spasms hinder ventilation .

Forensic Applications

Pancuronium bromide has also found applications in forensic science. Its detection in post-mortem tissues has been pivotal in criminal investigations, particularly in cases involving suspected homicides:

- Forensic Analysis : Innovative analytical techniques have been developed to detect pancuronium in exhumed tissues, aiding law enforcement in solving cases involving lethal overdoses .

Veterinary Medicine

Recent studies have explored the use of pancuronium bromide for chemical immobilization in veterinary settings, particularly for large animals such as crocodiles. This application highlights its versatility beyond human medicine:

- Chemical Immobilization : In a study involving adult Nile crocodiles, pancuronium was effective for immobilization, demonstrating its potential for use in wildlife management and veterinary procedures .

Case Study 1: Neuromuscular Disorder in ICU Patients

A cluster of cases reported persistent neuromuscular disorders among ICU patients treated with pancuronium bromide highlighted the need for careful monitoring. The study noted:

- Symptoms : Patients presented with tetraparesis and elevated serum creatine kinase levels after discontinuation of pancuronium.

- : The findings suggest a potential link between pancuronium use and neuromuscular complications, especially when combined with corticosteroids .

Case Study 2: Forensic Application

In a notable forensic case, the detection of pancuronium bromide in tissue samples led to the conviction of a respiratory therapist who had allegedly administered lethal doses to patients. The study employed advanced techniques such as gas chromatography-mass spectrometry (GC-MS) to confirm the presence of the drug .

Analyse Biochimique

Biochemical Properties

Pancuronium bromide is a bis-quaternary steroid that acts as a competitive antagonist to the nicotinic acetylcholine receptor at the neuromuscular junction . It displaces acetylcholine from its post-synaptic nicotinic acetylcholine receptors, thereby inhibiting the transmission of signals from nerves to muscles .

Cellular Effects

Pancuronium bromide’s primary effect on cells is to induce muscle relaxation. It achieves this by blocking the transmission of signals from nerves to muscles, thereby preventing muscle contraction . This makes it a valuable tool in surgical procedures and in certain medical treatments where muscle relaxation is required .

Molecular Mechanism

The molecular mechanism of action of Pancuronium bromide involves its competitive inhibition of the nicotinic acetylcholine receptor at the neuromuscular junction . By binding to these receptors, Pancuronium bromide prevents acetylcholine from binding and triggering muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, Pancuronium bromide has been observed to have a relatively slow onset of action compared to other similar drugs . The duration of its effects can last for about 100 minutes . The time needed for full recovery after single administration is about 120–180 minutes in healthy adults .

Dosage Effects in Animal Models

In animal models, the effects of Pancuronium bromide have been observed to vary with dosage . At higher doses, Pancuronium bromide can cause prolonged recovery times .

Metabolic Pathways

Pancuronium bromide is metabolized in the liver and excreted through the kidneys and bile . It does not appear to interact with any specific enzymes or cofactors in its metabolic pathway .

Transport and Distribution

Due to Pancuronium bromide’s poor lipid solubility, its volume of distribution is nearly equivalent to circulating plasma volume . This suggests that it is primarily distributed through the bloodstream .

Subcellular Localization

As a competitive antagonist of the nicotinic acetylcholine receptor, Pancuronium bromide is likely to be localized at the neuromuscular junction where these receptors are found

Méthodes De Préparation

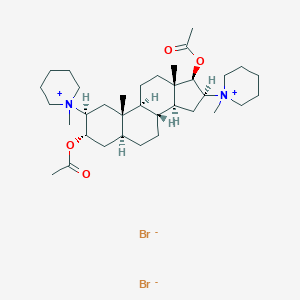

Synthetic Routes and Reaction Conditions: Pancuronium is synthesized through a series of chemical reactions involving steroidal intermediates. The synthesis typically involves the modification of the steroid nucleus to introduce quaternary ammonium groups at specific positions. One common synthetic route includes the reaction of a steroidal precursor with pyridine derivatives to form the bis-quaternary structure .

Industrial Production Methods: Industrial production of pancuronium involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the presence of impurities such as dacuronium and vecuronium . Advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are employed to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Pancuronium undergoes various chemical reactions, including:

Oxidation: Pancuronium can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of deacetylated products.

Substitution: Pancuronium can undergo substitution reactions, particularly at the quaternary ammonium sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.

Major Products Formed:

Oxidation: Hydroxylated derivatives.

Reduction: Deacetylated pancuronium.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Vecuronium: A monoquaternary ammonium compound with a shorter duration of action compared to pancuronium.

Rocuronium: Another non-depolarizing neuromuscular blocker with a faster onset of action.

Atracurium: Known for its intermediate duration of action and unique metabolism via Hofmann elimination.

Uniqueness of Pancuronium: Pancuronium is unique due to its long duration of action and its potent neuromuscular blocking effects. Unlike some other neuromuscular blockers, pancuronium has minimal effects on the circulatory system and does not cause significant histamine release . Its structure, which mimics two molecules of acetylcholine, allows for effective binding to nicotinic receptors, making it a highly effective muscle relaxant .

Propriétés

Numéro CAS |

15500-66-0 |

|---|---|

Formule moléculaire |

C35H60BrN2O4+ |

Poids moléculaire |

652.8 g/mol |

Nom IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |

InChI |

InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 |

Clé InChI |

FUSSNJWODJHPKO-MHLFSCIFSA-M |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |

SMILES isomérique |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |

SMILES canonique |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |

Apparence |

Solid powder |

Color/Form |

Crystals WHITE POWDER |

melting_point |

215 °C |

Key on ui other cas no. |

15500-66-0 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic |

Pureté |

> 98% |

Durée de conservation |

SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |

Solubilité |

1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |

Synonymes |

Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pancuronium bromide interact with its target to induce muscle relaxation?

A1: Pancuronium bromide acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. [, , ] By binding to these receptors, it prevents acetylcholine (ACh) from binding and triggering muscle contraction, leading to muscle paralysis. [, , ]

Q2: What are the downstream effects of Pancuronium bromide binding to nAChRs?

A2: Binding of Pancuronium bromide to nAChRs prevents the opening of ion channels, blocking the influx of sodium ions and the subsequent depolarization of the muscle fiber. This inhibition of muscle fiber depolarization ultimately results in skeletal muscle paralysis. [, , , ]

Q3: What is the molecular formula and weight of Pancuronium bromide?

A4: Pancuronium bromide has the molecular formula C35H60Br2N2O4 and a molecular weight of 752.6 g/mol. [, , ]

Q4: Is there any spectroscopic data available for Pancuronium bromide?

A5: Yes, studies utilize various spectroscopic methods for analysis, including fluorimetric methods for quantification in biological samples. [, ] Additionally, researchers employ NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H-NMR and 13C-NMR, to verify the structure of synthesized Pancuronium bromide. []

Q5: What is the typical route of administration for Pancuronium bromide?

A6: Pancuronium bromide is typically administered intravenously. [, , , , , ]

Q6: How is Pancuronium bromide metabolized and excreted from the body?

A7: Pancuronium bromide is primarily eliminated via both hepatic and renal pathways. [, ] Research indicates that renal excretion is the major pathway in humans, with biliary excretion playing a significant role as well. []

Q7: How does the dosage of Pancuronium bromide affect its duration of action?

A8: The duration of neuromuscular blockade by Pancuronium bromide is dose-dependent. [, ] Higher doses generally lead to longer durations of action, requiring careful monitoring and potentially extending the need for ventilatory support. [, ]

Q8: Does the patient's age affect the pharmacokinetics of Pancuronium bromide?

A9: Studies show age-related differences in the pharmacokinetics of Pancuronium bromide. Infants exhibit larger distribution volumes and higher clearance rates compared to children and adults. [] This difference highlights the importance of age-appropriate dosing to ensure efficacy and minimize the risk of adverse events.

Q9: Are there any known risks associated with the use of Pancuronium bromide?

A10: While generally safe when used appropriately, Pancuronium bromide can cause adverse effects. These can include cardiovascular effects such as tachycardia, prolonged paralysis requiring extended ventilatory support, and rare but serious allergic reactions. [, , ] Therefore, careful monitoring and appropriate patient selection are crucial.

Q10: What is the potential for developing resistance to Pancuronium bromide?

A11: While resistance to Pancuronium bromide is rare, it can occur through various mechanisms. Prolonged exposure to the drug, genetic factors affecting nAChR expression or function, and interactions with other medications can contribute to decreased sensitivity. []

Q11: What are the main clinical applications of Pancuronium bromide?

A12: Pancuronium bromide is primarily used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. [, , , , ] It is also utilized in critical care settings for managing patients requiring mechanical ventilation, particularly those with conditions like status asthmaticus. [, , ]

Q12: Are there any animal models used in the study of Pancuronium bromide?

A14: Animal models, particularly cats, dogs, and pigs, have been instrumental in research on Pancuronium bromide. [, , , , , ] These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and potential adverse effects, helping to translate findings to human clinical practice.

Q13: How is the efficacy of Pancuronium bromide monitored in clinical settings?

A15: Clinicians primarily monitor the efficacy of Pancuronium bromide using peripheral nerve stimulators. [] These devices deliver electrical impulses to peripheral nerves, with the resulting muscle twitches indicating the degree of neuromuscular blockade. [] This monitoring helps ensure adequate muscle relaxation during surgery and guides the timing of reversal agents.

Q14: What are the common analytical methods used for the determination of Pancuronium bromide?

A16: Common analytical methods include chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), coupled with UV detection. [, ] These methods offer high sensitivity and selectivity, allowing for the quantification of Pancuronium bromide in various matrices, including pharmaceutical formulations and biological samples. []

Q15: Are there any alternatives to Pancuronium bromide for muscle relaxation?

A17: Yes, several alternative neuromuscular blocking agents are available, including atracurium, vecuronium bromide, and rocuronium bromide. [, , , ] Each agent has its own pharmacological profile, advantages, and disadvantages, making the choice of neuromuscular blocker dependent on individual patient factors and the specific clinical scenario.

Q16: What are some future directions for research on Pancuronium bromide?

A18: Future research on Pancuronium bromide may focus on developing novel drug delivery systems for improved targeted delivery and reduced side effects. [] Additionally, exploring the potential of adjunctive therapies to enhance its efficacy and minimize adverse events remains an active area of investigation. [] Further research into its interactions with other drugs commonly used in anesthesia and critical care settings is also crucial for optimizing patient safety. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.